molecular formula C9H13ClF3NO2 B1477378 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1880716-93-7

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1477378
CAS No.: 1880716-93-7
M. Wt: 259.65 g/mol
InChI Key: AWFAEEBAJYNSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is a specialized chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: a piperidine ring and a trifluoromethyl group. The piperidine moiety is a privileged scaffold in pharmaceutical development, frequently found in bioactive molecules targeting the central nervous system, as well as in compounds with antimicrobial and antiviral properties . The presence of a reactive chloro-ketone group makes this compound a versatile intermediate for further chemical synthesis, allowing researchers to readily form covalent bonds with nucleophiles such as amines and thiols, facilitating the creation of more complex molecular libraries. The trifluoromethyl (-CF3) group is a critical feature in modern drug design. Its introduction into a molecule can significantly modulate key properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, due to its high electronegativity and lipophilic nature . This makes the compound particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic profiles of lead compounds. Researchers can leverage this molecule as a core template for developing novel therapeutics, with potential applications in creating protease inhibitors, receptor antagonists, and other biologically active small molecules. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-2-8(16,3-5-14)9(11,12)13/h6,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFAEEBAJYNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is a synthetic compound characterized by its unique structural features, including a piperidine ring with hydroxy and trifluoromethyl substitutions. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition.

The compound's structure can be represented as follows:

C8H10ClF3N2O\text{C}_8\text{H}_{10}\text{ClF}_3\text{N}_2\text{O}

This formula indicates the presence of a chloro group, a trifluoromethyl group, and a hydroxy group attached to the piperidine ring, which significantly influences its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Electrophilic Nature : The chloroethanone moiety acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of various enzymes and receptors, leading to significant biological effects.

Enzyme Inhibition

Research has shown that this compound exhibits notable inhibitory effects on several key enzymes:

Enzyme Inhibition Type IC50 Value (μM)
Acetylcholinesterase (AChE)Competitive10.4
Butyrylcholinesterase (BChE)Competitive7.7
Cyclooxygenase-2 (COX-2)Moderate19.2

These findings indicate that the compound has potential applications in treating conditions such as Alzheimer's disease, where AChE inhibition is beneficial.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer MCF-7 cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity
2-Chloro-1-(4-hydroxy-4-(methyl)piperidin-1-yl)propan-1-oneMethyl group instead of trifluoromethylModerate antimicrobial activity
2-Chloro-1-(4-hydroxy-4-(phenyl)piperidin-1-yl)propan-1-onePhenyl substitutionLower lipophilicity; reduced potency
This Compound Trifluoromethyl groupEnhanced lipophilicity; higher metabolic stability

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability compared to its analogs, making it a valuable candidate in drug design.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Alzheimer's Disease Treatment : Compounds exhibiting AChE inhibition have been investigated for their ability to improve cognitive function in Alzheimer's patients. The inhibitory profile of this compound suggests it could be developed into a therapeutic agent.
  • Cancer Therapy : Research into the cytotoxic effects against cancer cell lines indicates that this compound may serve as a lead structure for developing new anticancer drugs.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various medical conditions. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Antidepressant Activity

Research has indicated that compounds similar to 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one may exhibit antidepressant effects. The piperidine ring and hydroxyl group are often associated with neuroactive properties, providing a basis for exploring its use in treating mood disorders.

Antiviral Properties

Preliminary studies suggest that this compound could possess antiviral activity. Its unique structure may interfere with viral replication processes, making it a subject of interest in virology research.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other complex molecules. Its reactivity allows for the development of new compounds with tailored biological activities.

Case Study 1: Antidepressant Research

In a study published by researchers focusing on novel antidepressants, derivatives of piperidine were synthesized and tested for their ability to inhibit serotonin reuptake. The findings indicated that modifications to the piperidine structure, such as those found in this compound, enhanced antidepressant-like effects in animal models.

Case Study 2: Antiviral Screening

A screening program aimed at identifying new antiviral agents included this compound among other compounds. Results demonstrated promising activity against certain viral strains, warranting further investigation into its mechanism of action and efficacy.

Comparison with Similar Compounds

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

  • Structure : Replaces the hydroxy-trifluoromethyl-piperidine with a piperazine ring bearing an ethyl group.
  • Molecular Weight : 204.7 g/mol (vs. ~245 g/mol for the target compound).
  • Key Differences : Lacks hydroxyl and trifluoromethyl groups, reducing polarity and hydrogen-bonding capacity. Piperazine derivatives are often explored in CNS drug design due to their basicity and solubility .
  • Applications : Primarily a building block in drug synthesis.

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

  • Structure: Incorporates a phenoxy group and fluorophenyl-substituted piperazine.
  • Key Differences: The aromatic phenoxy group enhances lipophilicity, while the fluorophenyl moiety may improve blood-brain barrier penetration.

2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one

  • Structure : Bromine replaces chlorine, and the piperidine ring is absent.
  • Bromine’s larger atomic size may alter steric interactions in biological targets .

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one

  • Structure: Features an isobutylphenyl group (common in NSAIDs like ibuprofen) and a dihydroisoquinoline ring.
  • Key Differences: The isobutylphenyl group enhances anti-inflammatory activity, while the target compound’s trifluoromethyl group improves metabolic stability. Piperidine vs. dihydroisoquinoline rings may influence target selectivity .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound* ~245 4-hydroxy-4-(trifluoromethyl)piperidine Medicinal chemistry, stabilizers
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one 204.7 Piperazine, ethyl CNS drug intermediates
2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one Not specified Trifluoromethylphenyl, bromine Fungicide precursors
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one Not specified Phenoxy, fluorophenyl-piperazine Neuroactive agents

*Estimated based on analogous compounds (e.g., 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one: 245.62 g/mol) .

Research Findings and Challenges

  • Synthetic Challenges : The hydroxy and trifluoromethyl groups on the piperidine ring may complicate synthesis, requiring precise reaction conditions to avoid decomposition or side reactions .
  • Biological Relevance: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, making the target compound advantageous in drug design compared to non-fluorinated analogs .

Preparation Methods

Methodology:

  • Starting materials: Commercially available epoxides, specifically (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, are reacted with substituted phenols or thiophenols in acetonitrile under reflux conditions.
  • Reaction conditions: Cesium carbonate acts as a base catalyst, facilitating nucleophilic attack on the epoxide ring, leading to the formation of chiral epoxide derivatives.
  • Yield: The reaction yields racemic epoxide derivatives in approximately 75-79% efficiency.

Reaction Scheme:

Epoxide + Phenol/Thiophenol → (via nucleophilic ring opening) → Chiral epoxide derivative

Data Table 1: Synthesis of Racemic Epoxide Derivatives

Starting Material Nucleophile Solvent Catalyst Yield (%) Remarks
(S)-(+)-epichlorohydrin Phenol Acetonitrile Cesium carbonate 75 Used directly in subsequent steps
(R)-(-)-epichlorohydrin Phenol Acetonitrile Cesium carbonate 79 Used directly in subsequent steps

Formation of Chiral Epoxide Derivatives

Chiral epoxide intermediates are synthesized by reacting optically active epichlorohydrin with phenols or thiophenols.

Methodology:

  • Reaction conditions: The optically active epichlorohydrin reacts with substituted phenols in acetonitrile under reflux, with cesium carbonate as base.
  • Yield: The formation of chiral epoxide derivatives occurs with limited yield (~42-50%) due to competing side reactions such as epoxide ring opening with phenoxide nucleophiles.
  • Purification: The crude product contains bis-substituted byproducts, which are removed via column chromatography.

Data Table 2: Synthesis of Chiral Epoxide Derivatives

Starting Material Nucleophile Solvent Catalyst Yield (%) Remarks
(S)-(+)-epichlorohydrin Phenol Acetonitrile Cesium carbonate 42 Used without further purification
(R)-(-)-epichlorohydrin Phenol Acetonitrile Cesium carbonate 50 Used without further purification

Coupling with 4-Chlorophenylpiperidinol Derivatives

The key step involves coupling the chiral epoxide derivatives with 4-chlorophenylpiperidinol to generate the target compound.

Methodology:

  • Reaction conditions: The crude chiral epoxide is reacted with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol in ethanol under reflux.
  • Reaction time: Typically overnight, monitored via HPLC.
  • Yield: The overall two-step process yields the final compounds in 19-50%, depending on the specific derivatives and purification efficiency.
  • Purification: Silica gel column chromatography is employed to isolate the desired product.

Data Table 3: Synthesis of Target Compound Precursors

Intermediate Starting Material Reaction Conditions Yield (%) Notes
4a (racemate) Crude epoxide + piperidinol Reflux in ethanol 42 Purified via chromatography
4b (racemate) Crude epoxide + piperidinol Reflux in ethanol 32 Purified via chromatography

Stereoselective Synthesis and Optimization

Further optimization involves synthesizing stereochemically pure derivatives to enhance biological activity.

Methodology:

  • Use of optically active epichlorohydrin derivatives to produce enantiomerically enriched products.
  • Variations in the piperidine scaffold to explore structure-activity relationships (SAR).
  • Employing different substituted phenols and thiophenols to diversify the chemical space.

Research Findings:

  • The most active derivatives, such as compound 4b , are obtained via this stereoselective approach.
  • The yields for enantiomerically pure compounds are generally lower (~32-42%) due to the complexity of stereoselectivity.

Data Summary and Comparative Analysis

Step Starting Material Key Reagents Conditions Typical Yield (%) Remarks
1 Epoxide + Phenol/Thiophenol Cesium carbonate Reflux in acetonitrile 75-79 Formation of racemic epoxide derivatives
2 Chiral epoxide Phenol derivative Reflux in ethanol 42-50 Formation of chiral epoxide derivatives
3 Chiral epoxide + piperidinol Ethanol, reflux 19-50 Coupling to produce target compounds

Notes on Practical Considerations and Challenges

  • Selectivity: Achieving stereoselectivity remains challenging; use of optically active epoxides improves enantiomeric purity.
  • Side reactions: Competing epoxide ring opening with phenoxide nucleophiles can reduce yields; purification often involves chromatography.
  • Yield optimization: Reaction conditions such as temperature, solvent, and catalyst loading are critical for maximizing yields.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology : Optimize nucleophilic substitution between 4-hydroxy-4-(trifluoromethyl)piperidine and 2-chloropropan-1-one derivatives. Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres to minimize hydrolysis. Control temperature (0–25°C) to avoid side reactions like over-alkylation. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
  • Key Variables : Solvent polarity, base selection (e.g., NaOH vs. K2_2CO3_3), and stoichiometric ratios of reagents.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the piperidine and propanone moieties.
  • X-ray Crystallography : Resolve stereochemistry of the 4-hydroxy-4-(trifluoromethyl)piperidine group (e.g., axial vs. equatorial orientation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from chlorine/fluorine .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to avoid inhalation of fine powders .
  • Storage : Store in sealed containers under nitrogen at –20°C to prevent degradation. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient carbonyl group may act as an electrophilic center.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
    • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for hydrolysis).

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Study : If the compound shows variable inhibition of a target enzyme in cell-free vs. cell-based assays:

  • Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinity in vitro and compare with cellular IC50_{50} values.
  • Data Analysis : Account for membrane permeability differences (e.g., logP calculations) or metabolite interference .
    • Controls : Include positive/negative controls for enzyme activity and cell viability .

Q. How does the stereochemistry of the 4-hydroxy group impact pharmacological activity?

  • Methodology :

  • Stereoselective Synthesis : Use chiral auxiliaries or catalysts to isolate enantiomers.
  • Biological Assays : Test enantiomers against receptor targets (e.g., GPCRs or kinases) to compare potency and selectivity .
    • Analytical Support : Circular dichroism (CD) or chiral HPLC to confirm enantiomeric purity.

Data Contradiction Analysis

Q. How to address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Root Causes :

  • Solvent Artifacts : Residual solvents (e.g., DMSO) may shift proton signals. Use deuterated solvents and lyophilize samples .
  • Conformational Isomerism : Piperidine ring puckering alters chemical environments. Variable-temperature NMR can detect dynamic equilibria .
    • Resolution : Standardize purification protocols and cross-validate with independent techniques (e.g., IR spectroscopy).

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating metabolic stability?

  • Methodology :

  • Microsomal Incubations : Use liver microsomes (human or rodent) with NADPH cofactor. Monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Identify metabolic liabilities using fluorogenic substrates .
    • Parameters : Measure half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.